Carbobenzyloxyalanylvaline methyl ester

Description

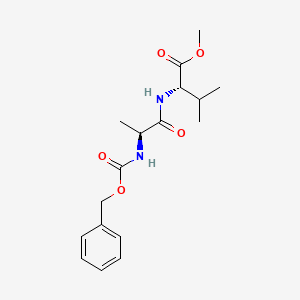

Carbobenzyloxyalanylvaline methyl ester is a synthetic peptide derivative featuring a carbobenzyloxy (Cbz) protecting group on the alanine residue and a methyl ester moiety on the valine carboxyl terminus. This compound is primarily utilized in peptide synthesis as an intermediate, where the Cbz group safeguards the amino functionality during coupling reactions, while the methyl ester enhances solubility and stability in organic solvents. Its structural complexity and functional versatility make it a critical tool in solid-phase peptide synthesis (SPPS) and biochemical studies.

Properties

Molecular Formula |

C17H24N2O5 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

methyl (2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoate |

InChI |

InChI=1S/C17H24N2O5/c1-11(2)14(16(21)23-4)19-15(20)12(3)18-17(22)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,18,22)(H,19,20)/t12-,14-/m0/s1 |

InChI Key |

FZQUEJVAHBIFMS-JSGCOSHPSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbobenzyloxyalanylvaline methyl ester can be synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. One common method involves the use of benzyl chloroformate (Cbz-Cl) to protect the amino group of alanine, followed by coupling with valine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) . The reaction is typically carried out in an organic solvent like dichloromethane (DCM) under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxyalanylvaline methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Aminolysis: Reaction with amines to form amides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the nucleophile.

Aminolysis: Primary or secondary amines under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Aminolysis: Amides.

Reduction: Alcohol.

Scientific Research Applications

Carbobenzyloxyalanylvaline methyl ester is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in peptide synthesis and as a protected amino acid derivative.

Biology: In the study of enzyme-substrate interactions and protein folding.

Medicine: As a precursor in the synthesis of peptide-based drugs and therapeutic agents.

Industry: In the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of carbobenzyloxyalanylvaline methyl ester involves its role as a protected amino acid derivative. The carbobenzyloxy (Cbz) group protects the amino group during peptide synthesis, preventing unwanted side reactions. The ester group can be selectively hydrolyzed or reduced to yield the corresponding carboxylic acid or alcohol, facilitating further chemical modifications .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

While direct experimental data on carbobenzyloxyalanylvaline methyl ester are absent in the provided evidence, comparisons can be drawn to analogous methyl ester-containing compounds in terms of analytical methodologies, structural features, and biochemical roles.

Structural and Functional Analogues

Table 1: Key Methyl Ester-Containing Compounds from Literature

Key Observations:

Analytical Utility : Methyl esters of fatty acids (e.g., palmitic, stearic) and diterpenes (e.g., sandaracopimaric acid) are routinely analyzed via GC-MS or GC-FID due to their volatility and stability . This compound, being a peptide derivative, would require alternative methods like LC-MS or HPLC for characterization, as its larger molecular weight and polarity limit GC compatibility.

Biochemical Roles: Unlike fatty acid methyl esters (lipid biomarkers) or α-keto acid esters (enzyme substrates), this compound serves as a synthetic building block. Its Cbz group facilitates selective deprotection, a feature absent in simpler methyl esters like heptadecanoic acid derivatives .

Stability and Reactivity : Methyl esters in fatty acids enhance stability during storage and analysis , whereas peptide methyl esters (e.g., carbobenzyloxyalanylvaline) are prone to hydrolysis under basic conditions, necessitating careful handling in synthetic workflows.

Contrast with Natural Methyl Esters

Natural methyl esters, such as those in Austrocedrus chilensis resin (e.g., torulosic acid methyl ester, communic acid methyl esters), are biosynthesized for ecological functions like antimicrobial defense . In contrast, this compound is entirely synthetic, designed for controlled peptide elongation without biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.